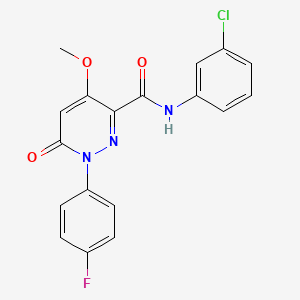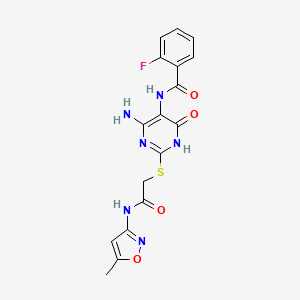
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An improved three-step synthesis process for gefitinib has been developed. This protocol involves the synthesis, isolation, and characterization of novel intermediates. Notably, the alkylation step utilizes these intermediates, resulting in excellent yields compared to conventional synthetic methods. The isolation of intermediates allows for the replacement of high-boiling solvents with low-boiling alternatives and the elimination of base from the reaction. The resulting high-yielding process is cost-effective and yields isolable and stable intermediates .
Molecular Structure Analysis
Gefitinib’s chemical structure consists of a quinazoline core with specific substituents. The formula is C17H20N2O6S , and its molecular weight is approximately 380.42 g/mol . Key functional groups include the 3-chlorophenyl, 4-fluorophenyl, and 4-methoxy moieties. The precise arrangement of atoms and bonds can be visualized using molecular modeling tools .
Chemical Reactions Analysis
Gefitinib acts as a selective EGFR inhibitor. Its mechanism of action involves binding to the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways. By blocking EGFR autophosphorylation, gefitinib disrupts cell proliferation, survival, and angiogenesis. Importantly, gefitinib is effective against EGFR-mutated NSCLC, where other treatments may fail due to resistance mechanisms. The drug’s specificity and targeted action make it a valuable therapeutic option .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Ahsan et al. (2016) explored the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, highlighting the compound's potential in combating bacterial and fungal strains. This research provides insights into the antimicrobial efficacy of structurally related compounds, suggesting a broad spectrum of potential applications in developing new antimicrobial agents (Ahsan et al., 2016).
Electrochromic Properties
Liou and Chang (2008) investigated the synthesis and electrochromic properties of aromatic polyamides containing similar structural motifs. Their work demonstrates the potential of such compounds in the development of electrochromic devices, offering a foundation for future research into the electronic applications of related chemicals (Liou & Chang, 2008).
Antioxidant and Antitumor Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to the compound of interest. These compounds showed significant antioxidant and antitumor activities, suggesting potential therapeutic applications beyond traditional antimicrobial uses (Khalifa et al., 2015).
Chemical Synthesis and Reactivity
Nikolaenkova et al. (2019) discussed the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate, producing compounds with potential for further chemical transformation and application in synthetic chemistry. This study underscores the versatility of compounds with similar structures in synthesizing a wide range of chemical entities (Nikolaenkova et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCOLVZNXMTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2850435.png)

![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)
![4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2850453.png)

